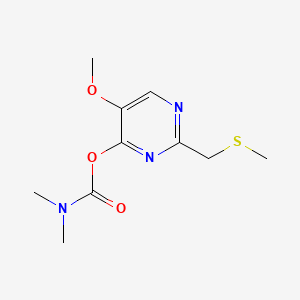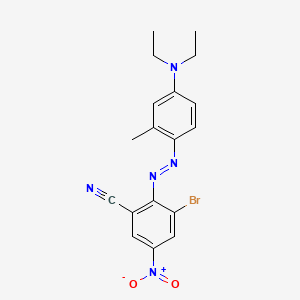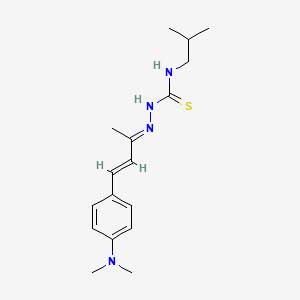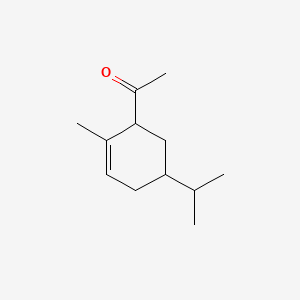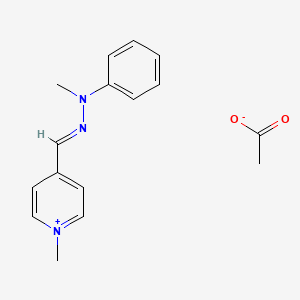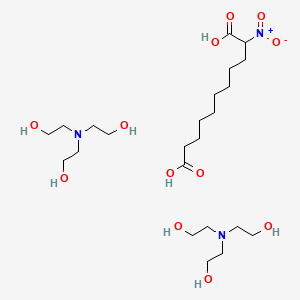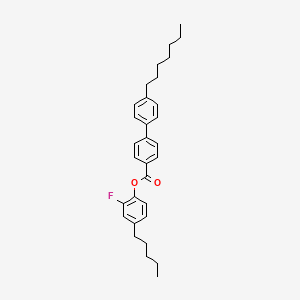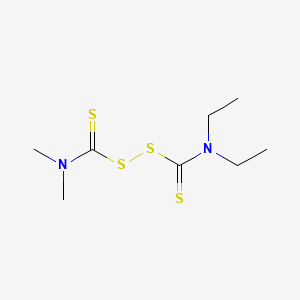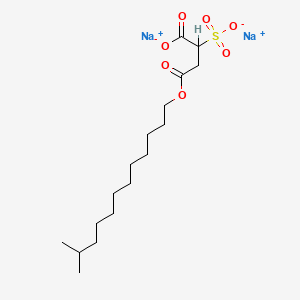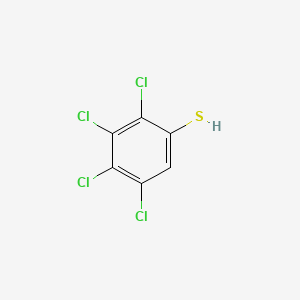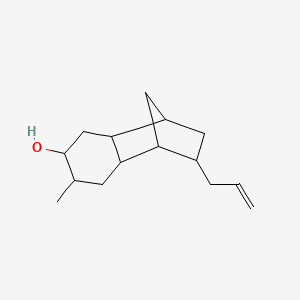
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is a complex organic compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is characterized by its unique structure, which includes an allyl group, a decahydro-7-methyl-1,4-methanonaphthalene core, and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-7-methyl-1,4-methanonaphthalene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, which can be achieved using reagents such as allyl bromide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can undergo substitution reactions, where the allyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
85391-20-4 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-ol |
InChI |
InChI=1S/C15H24O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-16H,1,4-8H2,2H3 |
Clé InChI |
KMDUBPCNOVJKNG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CC(C2CC1O)CC3CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


